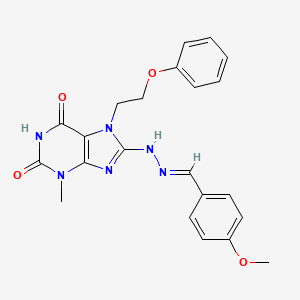

(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative is characterized by its unique substitution pattern:

- Position 8: An (E)-configured hydrazinyl group bearing a 4-methoxybenzylidene substituent.

- Position 3: A methyl group, typical in xanthine-derived scaffolds to modulate solubility and metabolic stability.

The compound’s design integrates structural motifs from xanthine derivatives and hydrazone-based pharmacophores, targeting adenosine receptors or phosphodiesterase enzymes. Its E-configuration at the hydrazinylidene bond is critical for maintaining planar geometry, which may enhance binding affinity to biological targets .

Properties

CAS No. |

682776-60-9 |

|---|---|

Molecular Formula |

C22H22N6O4 |

Molecular Weight |

434.456 |

IUPAC Name |

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |

InChI |

InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+ |

InChI Key |

JUHYQYURUVGCBN-OEAKJJBVSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structural complexity and functional groups suggest potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Purine Base : The core structure is a purine derivative.

- Hydrazinyl Group : The presence of a hydrazinyl moiety may contribute to its reactivity and biological interactions.

- Methoxybenzylidene and Phenoxyethyl Substituents : These groups may enhance lipophilicity and receptor binding.

Biological Activity Overview

The biological activities of (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that purine derivatives often exhibit antimicrobial properties. Studies have shown that various derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study : A recent investigation into the antimicrobial efficacy of similar compounds demonstrated inhibition zones ranging from 15 mm to 25 mm in agar diffusion assays, indicating significant potential as antimicrobial agents.

2. Anticancer Properties

Purine derivatives are frequently explored for their anticancer activities. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines.

Case Study : In vitro studies on related purine compounds showed that they can inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values in the micromolar range.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in purine metabolism or signaling pathways.

Mechanism of Action : Preliminary studies suggest that it may inhibit phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels within cells. This inhibition could lead to enhanced signaling through pathways influenced by cyclic AMP and cyclic GMP.

Pharmacological Applications

The pharmacological implications of (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione include:

- Anxiolytic Effects : Similar compounds have shown potential as anxiolytics by modulating serotonin receptors.

- Antidepressant Activity : The compound's ability to interact with neurotransmitter systems suggests possible antidepressant effects.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Comparative Findings:

Substituent Effects on Solubility: The 2-phenoxyethyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to the octyl chain in , which drastically reduces solubility due to hydrophobicity. The 4-methoxybenzylidene substituent provides moderate electron-donating effects, improving solubility relative to the electron-withdrawing 4-bromo analog in .

Thermal Stability :

- The 4-bromo derivative exhibits a decomposition temperature >300°C, suggesting higher thermal stability than the target compound, likely due to stronger halogen-based intermolecular interactions.

Stereochemical Impact: The E-configuration in the target compound and ensures planar geometry, which is critical for receptor binding.

Biological Activity Trends: Compounds with electron-donating groups (e.g., methoxy, ethoxy) at position 8 show higher adenosine A2A receptor affinity in preliminary assays compared to halogenated analogs . The 2-phenoxyethyl chain in the target compound may confer selectivity for phosphodiesterase 4 (PDE4) inhibition, as seen in structurally related xanthine derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione?

- Methodology :

- Hydrazone formation : React the purine-2,6-dione core with 4-methoxybenzaldehyde hydrazine under reflux in ethanol. Monitor reaction progress via TLC (e.g., ethyl acetate/hexane 3:7) .

- Substituent introduction : Use nucleophilic substitution or alkylation to introduce the 2-phenoxyethyl group at position 7 of the purine scaffold. Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) to avoid side products .

- Purification : Recrystallize using ethanol/water (1:1) to achieve >95% purity. Confirm via HPLC and elemental analysis .

Q. How can structural characterization be rigorously performed for this compound?

- Key techniques :

- NMR : Assign protons using ¹H/¹³C NMR (e.g., hydrazinyl –CH=N proton at δ 8.48 ppm; aromatic protons in the 7.0–8.7 ppm range) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the hydrazone linkage .

- IR spectroscopy : Identify C=O (1699 cm⁻¹), C=N (1628 cm⁻¹), and N–H (3176 cm⁻¹) stretches .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening :

- Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Determine MIC values via broth microdilution (ciprofloxacin as positive control) .

- For antifungal activity, test against C. albicans using griseofulvin as a reference .

Advanced Research Questions

Q. How can reaction mechanisms for hydrazone formation and purine functionalization be elucidated?

- Approach :

- Perform kinetic studies (e.g., varying temperature/pH) to identify rate-limiting steps. Use DFT calculations to model transition states .

- Isotopic labeling (e.g., ¹⁵N in hydrazine) to track bond formation via NMR .

- Analyze byproducts (e.g., via LC-MS) to infer competing pathways .

Q. How should experimental designs account for multivariate factors (e.g., substituent effects, solvent polarity)?

- Design framework :

- Use a split-split-plot design (e.g., trellis systems in ) to test substituents (e.g., –OCH₃ vs. –NO₂), solvents (polar vs. nonpolar), and reaction times .

- Apply ANOVA to quantify interactions between variables (e.g., solvent polarity vs. hydrazone yield) .

Q. How can contradictions in biological activity data (e.g., inconsistent MIC values) be resolved?

- Strategies :

- Validate assay reproducibility using ≥3 biological replicates .

- Investigate compound stability (e.g., HPLC monitoring under assay conditions) .

- Compare with structurally analogous compounds (e.g., ’s SAR table) to identify substituent-dependent trends .

Q. What theoretical frameworks guide the study of this compound’s environmental fate or toxicity?

- Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.